molecular formula C12H17NO B3431980 [2-(Cyclopentyloxy)phenyl]methanamine CAS No. 943117-99-5

[2-(Cyclopentyloxy)phenyl]methanamine

Cat. No. B3431980
CAS RN: 943117-99-5
M. Wt: 191.27 g/mol
InChI Key: NYCBHEMCYMXECF-UHFFFAOYSA-N
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Description

“[2-(Cyclopentyloxy)phenyl]methanamine” is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for “[2-(Cyclopentyloxy)phenyl]methanamine” is 1S/C12H17NO/c13-9-10-5-1-4-8-12(10)14-11-6-2-3-7-11/h1,4-5,8,11H,2-3,6-7,9,13H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“[2-(Cyclopentyloxy)phenyl]methanamine” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the current data.

Scientific Research Applications

Proteomics Research

“[2-(Cyclopentyloxy)phenyl]methanamine” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various ways in this field, such as in the study of protein interactions, structure determination, and functional annotation.

Drug Discovery

This compound has been used in drug discovery processes . Specifically, it has been identified as a potential inhibitor of putrescine uptake in Trypanosoma cruzi, the parasite that causes Chagas disease . This suggests that “[2-(Cyclopentyloxy)phenyl]methanamine” could be used in the development of new treatments for this disease.

Virtual Screening

“[2-(Cyclopentyloxy)phenyl]methanamine” has been used in combined ligand- and structure-based virtual screening . This is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

Inhibitor of Putrescine Uptake

The compound has shown inhibitory effects on the uptake of putrescine in Trypanosoma cruzi . Putrescine is a polyamine that is essential for the parasite’s survival, but it cannot synthesize it de novo. Therefore, inhibiting its uptake could be a potential strategy for treating Chagas disease.

Safety and Hazards

The safety data sheet for “[2-(Cyclopentyloxy)phenyl]methanamine” suggests that it should be handled with care to avoid exposure. In case of accidental exposure, appropriate measures such as washing with soap and water or rinsing the eyes with water should be taken .

properties

IUPAC Name

(2-cyclopentyloxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c13-9-10-5-1-4-8-12(10)14-11-6-2-3-7-11/h1,4-5,8,11H,2-3,6-7,9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCBHEMCYMXECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=CC=C2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Cyclopentyloxy)phenyl]methanamine

CAS RN

943117-99-5
Record name [2-(cyclopentyloxy)phenyl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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